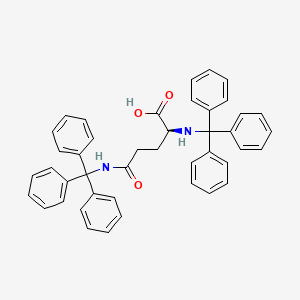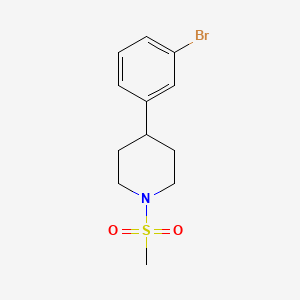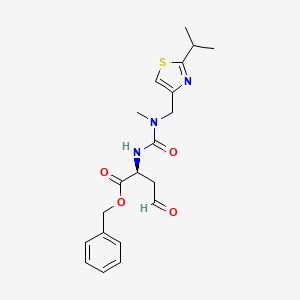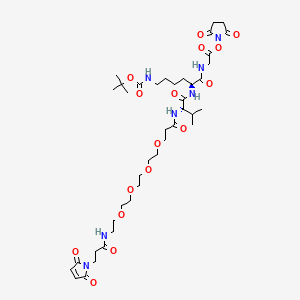
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate is a complex organic compound that features a tert-butoxycarbonyl group, a fluorophenyl group, and a diisopropylcarbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tert-butoxycarbonyl group: This is usually achieved by reacting the appropriate amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.
Formation of the diisopropylcarbamate moiety: This can be achieved by reacting the intermediate with diisopropylcarbamoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
(S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-chlorophenyl)butyl diisopropylcarbamate
- (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-bromophenyl)butyl diisopropylcarbamate
Uniqueness
The presence of the fluorophenyl group in (S)-4-((tert-butoxycarbonyl)(methyl)amino)-1-(4-fluorophenyl)butyl diisopropylcarbamate imparts unique chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Propiedades
Fórmula molecular |
C23H37FN2O4 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
[(1S)-1-(4-fluorophenyl)-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl] N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C23H37FN2O4/c1-16(2)26(17(3)4)22(28)29-20(18-11-13-19(24)14-12-18)10-9-15-25(8)21(27)30-23(5,6)7/h11-14,16-17,20H,9-10,15H2,1-8H3/t20-/m0/s1 |
Clave InChI |
OHNFLIFXKPUXAQ-FQEVSTJZSA-N |
SMILES isomérico |
CC(C)N(C(C)C)C(=O)O[C@@H](CCCN(C)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F |
SMILES canónico |
CC(C)N(C(C)C)C(=O)OC(CCCN(C)C(=O)OC(C)(C)C)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-1-((3R,5R,8R,9S,10S,13R,14S,17R)-17-((R)-5-(tert-Butoxy)-5-oxopentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-tert-butyl 2-aminosuccinate](/img/structure/B11829309.png)
![Trimethyl-[(E)-non-2-enyl]silane](/img/structure/B11829316.png)
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl hydrogen carbonate](/img/structure/B11829323.png)




![diethyl (5aS,9aR)-3-phenyl-5a,6,8,9-tetrahydro-1H-azirino[2,1-j]quinoline-7,7(3H)-dicarboxylate](/img/structure/B11829359.png)


![(3S)-methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B11829375.png)



